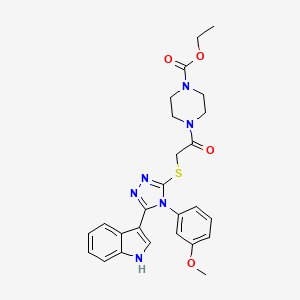

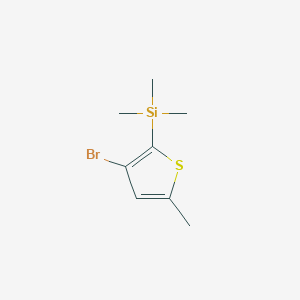

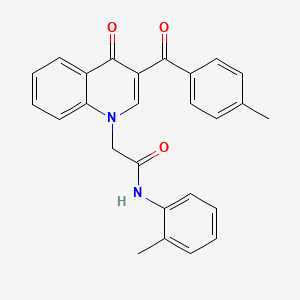

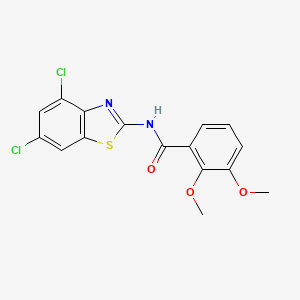

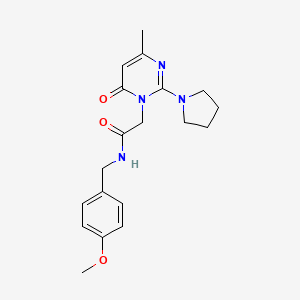

![molecular formula C17H23NO3S B3015521 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2097908-77-3](/img/structure/B3015521.png)

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

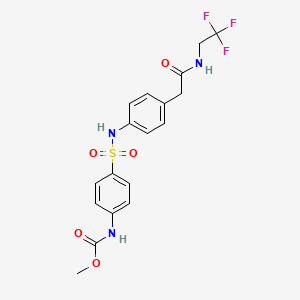

The compound “N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide” is a complex organic molecule. It contains a cyclohexene ring, which is a six-membered ring with one double bond , attached to a tetrahydronaphthalene group, which is a polycyclic aromatic hydrocarbon. The molecule also contains a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom.

Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the cyclohexene ring, the tetrahydronaphthalene group, and the sulfonamide group. Each of these groups can participate in different types of chemical reactions. For example, the double bond in the cyclohexene ring could potentially be involved in addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could enhance its solubility in polar solvents.Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition

One of the scientific applications of sulfonamide derivatives includes their role as inhibitors of human carbonic anhydrase isozymes. For instance, a study by Akbaba et al. (2014) investigated the inhibitory effects of various sulfonamide derivatives on human carbonic anhydrase I and II. They found that compounds like N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide demonstrated significant inhibition against these isozymes (Akbaba et al., 2014).

Antimicrobial Agents

In the field of antimicrobial research, new tetrahydronaphthalene-sulfonamide derivatives have shown promising results. Mohamed et al. (2021) synthesized these derivatives and tested them for in vitro antimicrobial activities against various bacterial strains and Candida Albicans. Some compounds displayed potent antimicrobial effects, highlighting their potential as therapeutic agents (Mohamed et al., 2021).

Herbicidal Activity

Sulfonamide compounds have also been explored for their herbicidal properties. Hosokawa et al. (2001) synthesized novel herbicidally active sulfonamide compounds and studied their stereochemical structure-activity relationship. Their research indicated that certain isomers of these compounds were the active forms, providing insights into the development of effective herbicides (Hosokawa et al., 2001).

Structural and Chemical Analysis

The study of sulfonamide derivatives extends to their structural and chemical analysis. Sarojini et al. (2012) conducted an in-depth study of a sulfonamide compound, examining its molecular geometry, vibrational frequencies, and stability through various analytical techniques. This kind of analysis is crucial for understanding the properties and potential applications of these compounds (Sarojini et al., 2012).

Drug Discovery and Development

In the realm of drug discovery, sulfonamide derivatives have been investigated for their potential therapeutic applications. For example, Wang et al. (2014) explored derivatives of thromboxane A2 receptor antagonists, identifying potent new analogs with potential for development into antithromboxane therapies (Wang et al., 2014).

Environmental Implications

The environmental impact of sulfonamides is another area of study. Mohring et al. (2009) investigated the degradation and elimination of various sulfonamides during anaerobic fermentation, revealing how certain drugs can be considered more environmentally friendly based on their degradation behavior (Mohring et al., 2009).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3S/c19-17(10-4-1-5-11-17)13-18-22(20,21)16-9-8-14-6-2-3-7-15(14)12-16/h4,8-10,12,18-19H,1-3,5-7,11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIRMGFINGRRSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3(CCCC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-[(Dimethylamino)methyl]-1-methylpyrazol-4-yl]methanamine](/img/structure/B3015438.png)

![N-(3-chloro-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B3015439.png)

![2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine](/img/structure/B3015446.png)

![2-[3-(4-Bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B3015452.png)

![Methyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2-phenylacetate](/img/structure/B3015458.png)